molecular formula C10H10N2O2S B8516859 4-Cinnolinol,6-methyl-3-(methylsulfinyl)-

4-Cinnolinol,6-methyl-3-(methylsulfinyl)-

Cat. No. B8516859
M. Wt: 222.27 g/mol
InChI Key: DKSJSYCRGWZREA-UHFFFAOYSA-N
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Patent
US03937704

Procedure details

This compound was prepared by diazotizing a solution of 18.5 g of 2'-amino-5'-methyl-2-(methylsulfinyl)acetophenone in 500 ml of 1N HCl with 6.3 g of NaNO2 in analogous fashion to 6-chloro-3-(methylsulfinyl)-4(1H)-cinnolinone. The material was recrystallized from DMF, m.p. 265°-67°; yield 15 g (77%).
Name
2'-amino-5'-methyl-2-(methylsulfinyl)acetophenone
Quantity
18.5 g
Type
reactant
Reaction Step One
Name
Quantity
6.3 g
Type
reactant
Reaction Step Two
Name
6-chloro-3-(methylsulfinyl)-4(1H)-cinnolinone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][C:3]=1[C:9](=[O:14])[CH2:10][S:11]([CH3:13])=[O:12].[N:15]([O-])=O.[Na+].ClC1C=C2C(=CC=1)NN=C(S(C)=O)C2=O>Cl>[CH3:8][C:5]1[CH:4]=[C:3]2[C:2](=[CH:7][CH:6]=1)[NH:1][N:15]=[C:10]([S:11]([CH3:13])=[O:12])[C:9]2=[O:14] |f:1.2|

Inputs

Step One
Name
2'-amino-5'-methyl-2-(methylsulfinyl)acetophenone
Quantity
18.5 g
Type
reactant
Smiles
NC1=C(C=C(C=C1)C)C(CS(=O)C)=O
Step Two
Name
Quantity
6.3 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Three
Name
6-chloro-3-(methylsulfinyl)-4(1H)-cinnolinone
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C2C(C(=NNC2=CC1)S(=O)C)=O
Step Four
Name
Quantity
500 mL
Type
solvent
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This compound was prepared
CUSTOM
Type
CUSTOM
Details
The material was recrystallized from DMF, m.p. 265°-67°

Outcomes

Product
Name
Type
Smiles
CC=1C=C2C(C(=NNC2=CC1)S(=O)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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